3,3-Difluoro-3-[5-(2-methylcyclopropyl)furan-2-yl]propan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Difluoro-3-[5-(2-methylcyclopropyl)furan-2-yl]propan-1-amine is an organic compound characterized by the presence of a furan ring, a cyclopropyl group, and a difluoropropylamine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Difluoro-3-[5-(2-methylcyclopropyl)furan-2-yl]propan-1-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the cyclopropyl group: This step often involves the use of cyclopropyl halides in the presence of a base to facilitate nucleophilic substitution.
Incorporation of the difluoropropylamine moiety: This can be done through a nucleophilic substitution reaction using difluoropropylamine and an appropriate leaving group on the furan ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and automated systems to ensure consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
3,3-Difluoro-3-[5-(2-methylcyclopropyl)furan-2-yl]propan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The difluoropropylamine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Furanones or other oxidized derivatives.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3,3-Difluoro-3-[5-(2-methylcyclopropyl)furan-2-yl]propan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3,3-Difluoro-3-[5-(2-methylcyclopropyl)furan-2-yl]propan-1-amine involves its interaction with specific molecular targets and pathways. The difluoropropylamine moiety can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The furan ring and cyclopropyl group may also contribute to the compound’s overall biological activity by affecting its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3-Difluoro-2-propanol: A metabolic poison used as a rodenticide.
Indole derivatives: Compounds with diverse biological and clinical applications.
Uniqueness
3,3-Difluoro-3-[5-(2-methylcyclopropyl)furan-2-yl]propan-1-amine is unique due to its combination of a furan ring, cyclopropyl group, and difluoropropylamine moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C11H15F2NO |
---|---|
Molekulargewicht |
215.24 g/mol |
IUPAC-Name |
3,3-difluoro-3-[5-(2-methylcyclopropyl)furan-2-yl]propan-1-amine |
InChI |
InChI=1S/C11H15F2NO/c1-7-6-8(7)9-2-3-10(15-9)11(12,13)4-5-14/h2-3,7-8H,4-6,14H2,1H3 |
InChI-Schlüssel |
KOMVPOWUXONIJQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC1C2=CC=C(O2)C(CCN)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.